molecular formula C10H11N5OS B2778850 1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2199246-25-6

1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

Cat. No.: B2778850
CAS No.: 2199246-25-6
M. Wt: 249.29
InChI Key: WBAOFLYNBUMRCN-UHFFFAOYSA-N
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Description

1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a complex heterocyclic compound that integrates multiple functional groups, including a thiazole ring, an azetidine ring, and a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves multi-step reactions. One common approach is the cycloaddition reaction, often referred to as “click chemistry,” which is used to form the 1,2,3-triazole ring . The thiazole and azetidine rings can be introduced through nucleophilic substitution and cyclization reactions. Typical reagents include azides, alkynes, and various catalysts such as copper(I) salts .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .

Scientific Research Applications

1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This structural complexity allows for diverse applications and interactions that simpler analogs may not provide .

Biological Activity

The compound 1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole (CAS: 2199246-25-6) is a complex heterocyclic molecule that combines thiazole and triazole rings. This structural combination suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.

Structural Characteristics

The molecular formula of this compound is C10H11N5OSC_{10}H_{11}N_{5}OS, with a molecular weight of 249.29 g/mol. The presence of multiple functional groups enhances its potential interactions with biological targets, making it a candidate for various pharmacological applications .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through hydrogen bonding and other non-covalent interactions. The compound may exert its effects through various biochemical pathways, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
  • Anticancer Activity : It may inhibit key enzymes involved in cancer cell proliferation.
  • Antioxidant and Anti-inflammatory Properties : These activities are attributed to the triazole moiety, which is known for its ability to scavenge free radicals .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 50 µg/mL to 200 µg/mL, indicating effective inhibition compared to standard antibiotics .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of triazole derivatives. For example, compounds containing similar structures demonstrated significant antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer), with IC50 values ranging from 1.1 μM to 2.6 μM. These activities are often linked to the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis .

Case Studies

StudyCompoundTargetResult
Study ATriazole DerivativeE. coliMIC = 50 µg/mL
Study BThiazole-Triazole HybridMCF-7 CellsIC50 = 1.1 μM
Study CSimilar TriazolesHCT-116 CellsIC50 = 2.6 μM

Pharmacokinetics

The pharmacokinetic properties of triazoles suggest that they are stable under various conditions, enhancing their bioavailability. Additionally, their ability to resist hydrolysis and enzymatic degradation makes them suitable candidates for drug development .

Properties

IUPAC Name

1,3-thiazol-4-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5OS/c16-10(9-6-17-7-11-9)14-3-8(4-14)5-15-2-1-12-13-15/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAOFLYNBUMRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=N2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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